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Compound of Interest

Compound Name: Garcinone C

Cat. No.: B566283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Garcinone C, a natural

xanthone derivative with significant potential in oncological research. It details the compound's

chemical and physical properties, spectral data, and known biological activities, with a focus on

its mechanism of action in cancer cells. Detailed experimental methodologies for key assays

are also provided to facilitate further research.

Chemical Identity and Physicochemical Properties
Garcinone C is a prenylated xanthone, a class of organic compounds characterized by a

tricyclic xanthen-9-one core. It has been isolated from various natural sources, most notably

the pericarp of the mangosteen fruit (Garcinia mangostana L.) and from Garcinia oblongifolia.

[1][2]
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Identifier Value

IUPAC Name

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-

methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-

one[1][3]

CAS Number 76996-27-5[3][4]

Molecular Formula C₂₃H₂₆O₇[3][4]

Canonical SMILES
CC(C)=CCC1=C(O)C2=C(C=C1O)OC3=C(C2=

O)C(=C(C(=C3)O)O)CCC(C)(C)O[1]

2D Structure

Table 2: Physicochemical Properties of Garcinone C
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Property Value Source

Molar Mass 414.45 g/mol [3][5]

Appearance Yellow powder [5]

Melting Point 216-218 °C [3][5]

Boiling Point 689.0 ± 55.0 °C (Predicted) [5][6]

Density 1.367 g/cm³ (Predicted) [5][6]

pKa 7.13 ± 0.20 (Predicted) [5]

Solubility

Soluble in DMSO, hot

methanol. Insoluble in

petroleum ether, chloroform.

[5]

LogP 3.40 (Predicted) [6]

Spectral Properties
The structural elucidation of Garcinone C is based on a combination of spectroscopic

techniques.

Table 3: Spectroscopic Data for Garcinone C and Related Xanthones
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Technique Data Reference

UV-Vis (in MeOH)

λmax at 237, 269, 322, 386 nm

(characteristic of oxygenated

xanthones)

[7]

Infrared (IR) (KBr)

νmax at 3439 (O-H), 2942 (C-

H aliphatic), 1648 (chelated

C=O), 1585 (C=C aromatic),

1458 (C-O) cm⁻¹

[7]

Mass Spectrometry (MS)

HRESIMS m/z: 415.1743

[M+H]⁺. Key fragments at

341.1014, 397.1641,

285.0389.

[3]

¹H NMR

Characteristic signals for

xanthones include a chelated

hydroxyl proton (> δ 13 ppm)

and aromatic protons. Prenyl

and geranyl groups show

distinct aliphatic and olefinic

proton signals.

[8][9]

¹³C NMR

Characteristic signals include a

carbonyl carbon (C-9) around

δ 182 ppm, and multiple

oxygenated aromatic carbons

between δ 90-165 ppm.

[8][10]

Biological Activity and Mechanism of Action
Garcinone C has demonstrated significant cytotoxic effects against several human cancer cell

lines, with particularly detailed studies in nasopharyngeal carcinoma (NPC).[1][11] It is also

reported to be a potent inhibitor of acetylcholinesterase (AChE), suggesting potential

applications in neurodegenerative disease research.[1]

Antitumor Activity in Nasopharyngeal Carcinoma
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In NPC cell lines (CNE1, CNE2, HK1, HONE1), Garcinone C inhibits cell viability in a time-

and dose-dependent manner.[6][11] Its primary mechanisms of action include:

Cell Cycle Arrest: Garcinone C arrests the cell cycle at the S phase.[11]

Modulation of the ATR/Stat3 Signaling Pathway: It stimulates the expression of Ataxia

Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-

binding protein 1 (4E-BP1).[6][11]

Inhibition of Key Cell Cycle Proteins: It efficiently inhibits the expression of Cyclin B1, Cyclin

D1, Cyclin E2, cdc2, and Cyclin-dependent kinase 7 (CDK7).[6][11]

Inhibition of Stat3: It inhibits the expression of Signal transducer and activator of transcription

3 (Stat3).[6][11]

Induction of Necrosis: At higher concentrations (e.g., 10 µM), Garcinone C induces necrotic

morphological changes, including cell swelling, endoplasmic reticulum degranulation and

dilatation, and mitochondrial swelling.[11]

The modulation of these key signaling proteins disrupts the normal progression of the cell

cycle, leading to an accumulation of cells in the S phase and ultimately inhibiting tumor cell

proliferation.
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Figure 1. Garcinone C signaling pathway in NPC cells.
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Figure 1. Garcinone C signaling pathway in NPC cells.

Experimental Protocols
This section provides detailed methodologies for the isolation of Garcinone C and for key

biological assays used to characterize its activity.

Isolation and Purification of Garcinone C from Garcinia
mangostana
This protocol is a synthesized methodology based on common practices for isolating

xanthones from mangosteen pericarp.[1][6][7]

Workflow Diagram
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Figure 2. General workflow for Garcinone C isolation.
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Methodology:

Preparation: Air-dry the pericarps of G. mangostana fruit until brittle, then pulverize into a fine

powder.

Extraction:

Pack the powdered pericarp (e.g., 500 g) into a Soxhlet apparatus and extract with ethyl

acetate or methanol (e.g., 3 L) for approximately 15-24 hours.[3]

Alternatively, perform maceration by soaking the powder in the solvent at room

temperature for several days, with periodic agitation.[3]

Concentration: Concentrate the resulting solvent extract under reduced pressure using a

rotary evaporator to yield a dark, viscous crude extract.

Fractionation (Optional but Recommended):

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of

increasing polarity (e.g., n-hexane, followed by ethyl acetate).

Collect the ethyl acetate fraction, which is typically rich in xanthones, and evaporate the

solvent.[7]

Column Chromatography:

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh)

column.

Elute the column with a solvent gradient, starting with a non-polar solvent like n-hexane

and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from

95:5 to 0:100).[7]

Fraction Monitoring: Collect fractions (e.g., 20-50 mL each) and monitor their composition

using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365

nm).

Purification:
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Pool the fractions containing the compound of interest (identified by comparison with a

standard, if available).

Perform further purification on the pooled fractions using Sephadex LH-20 column

chromatography with methanol as the eluent, or a reverse-phase (RP-18) column, to

isolate pure Garcinone C.[7]

Characterization: Confirm the identity and purity of the isolated compound using NMR, MS,

and HPLC.

MTT Assay for Cell Viability and Cytotoxicity
This protocol is based on standard MTT assay methodologies for determining the effect of a

compound on cell proliferation.[11][12][13][14]

Methodology:

Cell Seeding: Seed human cancer cells (e.g., CNE1) into a 96-well microplate at a density of

5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C

in a 5% CO₂ humidified atmosphere.

Compound Treatment:

Prepare a stock solution of Garcinone C in DMSO.

Create a series of dilutions of Garcinone C in culture medium to achieve the desired final

concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all

wells (including vehicle control) is consistent and non-toxic (typically <0.5%).

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of Garcinone C. Include vehicle control (medium with DMSO) and

untreated control wells.

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing

viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a

solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to

dissolve the formazan crystals.

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Plot the % viability against the log of the Garcinone C concentration to determine the IC₅₀

value.

Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and

determine cell cycle distribution following treatment with Garcinone C.[9][15]

Methodology:

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of

Garcinone C and a vehicle control for a specified time (e.g., 24 hours).

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS

and detach using trypsin-EDTA. Combine all cells from each treatment, and centrifuge at 300

x g for 5 minutes.

Fixation:

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a

final concentration of ~1 x 10⁶ cells/mL.

Fix the cells overnight or for at least 2 hours at -20°C.
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Staining:

Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium

Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry:

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and

collecting the fluorescence emission at ~617 nm.

Collect at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA

content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases

of the cell cycle. Compare the distributions between treated and control samples.

Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for assessing changes in the expression levels of

proteins in the ATR/Stat3/4E-BP1 pathway.

Methodology:

Protein Extraction:

Treat cells with Garcinone C as described for other assays.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x

g for 15 minutes at 4°C.

Collect the supernatant containing the total protein lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay.

SDS-PAGE:

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in

Laemmli sample buffer.

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with primary antibodies specific for the target

proteins (e.g., anti-ATR, anti-phospho-Stat3, anti-Stat3, anti-4E-BP1) and a loading control

(e.g., anti-β-actin or anti-GAPDH).

Secondary Antibody and Detection:

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Normalize the intensity of each target protein to its respective loading control to determine

relative changes in expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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